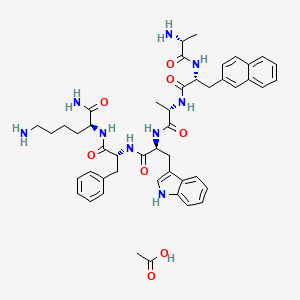
Acetic acid; pralmorelin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid: and pralmorelin are two distinct compounds with unique properties and applications. Acetic acid, systematically named ethanoic acid, is a colorless liquid organic compound with the chemical formula CH₃COOH. Pralmorelin, on the other hand, is an orally-active, synthetic peptide drug, specifically an analogue of met-enkephalin, with the amino acid sequence D-Alanyl-3-(naphthalen-2-yl)-D-alanyl-L-alanyl-L-tryptophyl-D-phenylalanyl-L-lysinamide .
Méthodes De Préparation
Acetic Acid
Acetic acid is produced industrially via the carbonylation of methanol. The process involves three main steps:
- Methanol reacts with hydrogen iodide to form methyl iodide.
- Methyl iodide reacts with carbon monoxide to form acetyl iodide.
- Acetyl iodide is hydrolyzed to produce acetic acid .
Pralmorelin
Pralmorelin is synthesized through peptide synthesis techniques, involving the sequential addition of amino acids to form the desired peptide chain. The process typically involves solid-phase peptide synthesis (SPPS), where the peptide is assembled on a solid resin support, followed by cleavage and purification .
Analyse Des Réactions Chimiques
Acetic Acid
Acetic acid undergoes typical reactions of carboxylic acids:
Neutralization: Reacts with bases to form acetate salts and water.
Reduction: Can be reduced to ethanol using strong reducing agents.
Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.
Oxidation: Can be oxidized to carbon dioxide and water under strong oxidative conditions.
Pralmorelin
Pralmorelin, being a peptide, can undergo hydrolysis, where peptide bonds are cleaved by water, typically catalyzed by enzymes or acids. It can also participate in reactions involving its functional groups, such as amide bond formation and disulfide bond formation .
Applications De Recherche Scientifique
Acetic Acid
Acetic acid has a wide range of applications:
Chemistry: Used as a solvent and reagent in chemical synthesis.
Biology: Utilized in the preparation of biological specimens.
Medicine: Employed as an antimicrobial agent and in the production of pharmaceuticals.
Industry: Used in the manufacture of plastics, textiles, and food products.
Pralmorelin
Pralmorelin is primarily used in medical research:
Diagnostic Agent: Used to assess growth hormone deficiency.
Growth Hormone Secretagogue: Investigated for its potential to stimulate growth hormone release in various conditions.
Mécanisme D'action
Acetic Acid
Acetic acid acts as an antimicrobial agent by lowering the pH and disrupting the cell membranes of microorganisms. It is also involved in metabolic pathways as a precursor to acetyl-CoA, which plays a central role in energy production and biosynthesis .
Pralmorelin
Pralmorelin acts as a ghrelin/growth hormone secretagogue receptor (GHSR) agonist. It binds to GHSR, stimulating the release of growth hormone from the pituitary gland. This mechanism involves the activation of intracellular signaling pathways that lead to the secretion of growth hormone .
Comparaison Avec Des Composés Similaires
Acetic Acid
Similar compounds include:
Formic Acid: A simpler carboxylic acid with the formula HCOOH.
Propionic Acid: A carboxylic acid with the formula C₂H₅COOH.
Acetaldehyde: An aldehyde with the formula CH₃CHO.
Pralmorelin
Similar compounds include other growth hormone secretagogues:
Ghrelin: A natural peptide hormone that stimulates growth hormone release.
Hexarelin: A synthetic peptide that acts as a growth hormone secretagogue.
Ipamorelin: Another synthetic peptide with growth hormone-releasing properties.
Propriétés
Formule moléculaire |
C47H59N9O8 |
|---|---|
Poids moléculaire |
878.0 g/mol |
Nom IUPAC |
acetic acid;(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide |
InChI |
InChI=1S/C45H55N9O6.C2H4O2/c1-27(47)41(56)52-38(24-30-19-20-31-14-6-7-15-32(31)22-30)43(58)50-28(2)42(57)53-39(25-33-26-49-35-17-9-8-16-34(33)35)45(60)54-37(23-29-12-4-3-5-13-29)44(59)51-36(40(48)55)18-10-11-21-46;1-2(3)4/h3-9,12-17,19-20,22,26-28,36-39,49H,10-11,18,21,23-25,46-47H2,1-2H3,(H2,48,55)(H,50,58)(H,51,59)(H,52,56)(H,53,57)(H,54,60);1H3,(H,3,4)/t27-,28+,36+,37-,38-,39+;/m1./s1 |
Clé InChI |
ITKWTNXSQFOONQ-DTAFKERUSA-N |
SMILES isomérique |
C[C@H](C(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)N.CC(=O)O |
SMILES canonique |
CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


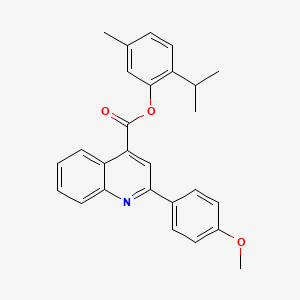
![N-(4-methylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B12463385.png)
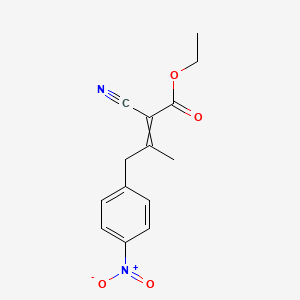

![4-[(E)-[(5-chloropyridin-2-yl)imino]methyl]phenol](/img/structure/B12463417.png)


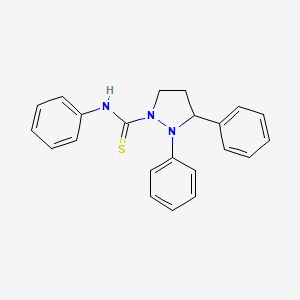

![4-chloro-3,5-dimethylphenyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B12463440.png)
![N-(1,3-benzodioxol-4-ylmethyl)-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12463443.png)
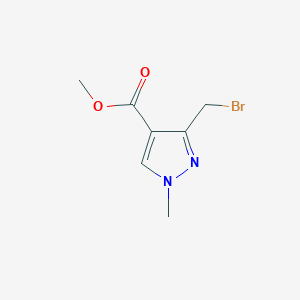
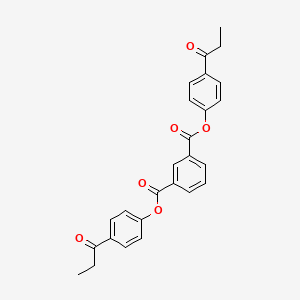
![4-oxo-4-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B12463468.png)
